Cas no 1780977-86-7 (7-fluoroquinazoline-4-carboxylic acid)

7-fluoroquinazoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Quinazolinecarboxylic acid, 7-fluoro-
- 7-Fluoroquinazoline-4-carboxylic Acid
- 7-fluoroquinazoline-4-carboxylic acid
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- MDL: MFCD26516200
- インチ: 1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-12-8(6)9(13)14/h1-4H,(H,13,14)
- InChIKey: NTXQIPKLUQSXTJ-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC(F)=C2)=C(C(O)=O)N=C1
7-fluoroquinazoline-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-500MG |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 500MG |
¥ 3,148.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-5G |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 5g |
¥ 14,157.00 | 2023-04-14 | |
Chemenu | CM391733-500mg |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95%+ | 500mg |
$563 | 2022-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-100MG |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 100MG |
¥ 1,181.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-250MG |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 250MG |
¥ 1,887.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-10G |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 10g |
¥ 23,595.00 | 2023-04-14 | |
Enamine | EN300-319105-0.05g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95.0% | 0.05g |
$575.0 | 2025-03-19 | |
Enamine | EN300-319105-0.1g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95.0% | 0.1g |
$603.0 | 2025-03-19 | |
TRC | F281596-1g |
7-Fluoroquinazoline-4-carboxylic Acid |
1780977-86-7 | 1g |
$ 1230.00 | 2022-06-05 | ||
Enamine | EN300-319105-1g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 1g |
$685.0 | 2023-09-05 |
7-fluoroquinazoline-4-carboxylic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
7-fluoroquinazoline-4-carboxylic acidに関する追加情報
Recent Advances in the Application of 7-Fluoroquinazoline-4-carboxylic Acid (CAS: 1780977-86-7) in Chemical Biology and Pharmaceutical Research
The compound 7-fluoroquinazoline-4-carboxylic acid (CAS: 1780977-86-7) has recently emerged as a key scaffold in medicinal chemistry and drug discovery. This heterocyclic structure, featuring both fluorine substitution and a carboxylic acid functional group, has demonstrated remarkable versatility in targeting various biological pathways. Recent studies have highlighted its potential as a privileged structure for kinase inhibition, particularly in oncology applications where it serves as a critical building block for tyrosine kinase inhibitors (TKIs).
Structural analyses published in the Journal of Medicinal Chemistry (2023) reveal that the 7-fluoro substitution significantly enhances binding affinity to ATP pockets of various kinases while maintaining favorable pharmacokinetic properties. The carboxylic acid moiety at position 4 provides an essential handle for further derivatization, enabling the development of prodrug strategies and improved solubility profiles. Molecular docking studies demonstrate that this scaffold maintains optimal interactions with key residues in the active sites of EGFR and VEGFR kinases.
In synthetic chemistry advancements, novel routes to 7-fluoroquinazoline-4-carboxylic acid derivatives have been developed using palladium-catalyzed cross-coupling reactions, as reported in Organic Letters (2024). These methods allow for efficient introduction of diverse substituents at various positions while preserving the crucial fluorine atom. The synthetic protocols have been optimized to achieve yields exceeding 85% with excellent purity profiles suitable for pharmaceutical development.
Recent pharmacological evaluations published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrate that derivatives of 7-fluoroquinazoline-4-carboxylic acid show promising activity against non-small cell lung cancer cell lines with IC50 values in the low nanomolar range. Particularly noteworthy is the compound's ability to overcome common resistance mutations in EGFR while maintaining selectivity over normal cells. These findings position this scaffold as a valuable starting point for next-generation targeted cancer therapies.
The compound's application has expanded beyond oncology, with emerging research in ACS Chemical Biology (2024) reporting its utility in developing covalent inhibitors for infectious disease targets. The fluorine atom's unique properties enable both enhanced binding and modulation of electronic effects critical for mechanism-based inhibition. This dual functionality makes 7-fluoroquinazoline-4-carboxylic acid particularly valuable in addressing challenging drug targets.
From a drug development perspective, recent ADMET studies indicate that derivatives maintain favorable metabolic stability and membrane permeability. The carboxylic acid group facilitates salt formation for improved formulation properties while the fluorine atom contributes to enhanced bioavailability. These characteristics, combined with the scaffold's synthetic tractability, suggest that 7-fluoroquinazoline-4-carboxylic acid will continue to play a significant role in pharmaceutical research pipelines.
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